Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate
Brand Name: Vulcanchem
CAS No.: 356558-50-4
VCID: VC8108847
InChI: InChI=1S/C12H14ClNO3/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9/h2-5,10-11,14H,6-7H2,1H3/t10-,11-/m0/s1
SMILES: COC(=O)C1CC(CN1)OC2=CC=C(C=C2)Cl
Molecular Formula: C12H14ClNO3
Molecular Weight: 255.7 g/mol

Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate

CAS No.: 356558-50-4

Cat. No.: VC8108847

Molecular Formula: C12H14ClNO3

Molecular Weight: 255.7 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate - 356558-50-4

Specification

CAS No. 356558-50-4
Molecular Formula C12H14ClNO3
Molecular Weight 255.7 g/mol
IUPAC Name methyl (2S,4S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylate
Standard InChI InChI=1S/C12H14ClNO3/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9/h2-5,10-11,14H,6-7H2,1H3/t10-,11-/m0/s1
Standard InChI Key GQEDFZBZDWBFIH-QWRGUYRKSA-N
Isomeric SMILES COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)Cl
SMILES COC(=O)C1CC(CN1)OC2=CC=C(C=C2)Cl
Canonical SMILES COC(=O)C1CC(CN1)OC2=CC=C(C=C2)Cl

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s molecular formula is C₁₂H₁₄ClNO₃, with a molecular weight of 255.70 g/mol . Its core structure consists of a pyrrolidine ring substituted at the 2- and 4-positions:

  • Position 2: A methyl ester group (-COOCH₃).

  • Position 4: A 4-chlorophenoxy group (-O-C₆H₄-Cl) .

The stereochemistry at these positions is critical, as the (2S,4S) configuration influences its biological activity and synthetic utility. The InChIKey GQEDFZBZDWBFIH-QWRGUYRKSA-N and SMILES COC(=O)[C@@H]1CC@@HOC2=CC=C(C=C2)Cl encode its three-dimensional structure .

Comparative Analysis of Derivatives

Structural analogs, such as the hydrochloride salt (C₁₂H₁₅Cl₂NO₃, MW 292.15 g/mol) and brominated variants (e.g., C₁₂H₁₄BrClNO₃), highlight the impact of halogen substitution on physicochemical properties. For example:

DerivativeMolecular FormulaMolecular Weight (g/mol)Key Substituent
Parent compoundC₁₂H₁₄ClNO₃255.704-Chlorophenoxy
Hydrochloride saltC₁₂H₁₅Cl₂NO₃292.15Cl⁻ counterion
4-Bromo-2-chlorophenoxy analogC₁₂H₁₄BrClNO₃335.614-Bromo-2-chlorophenoxy

These modifications alter solubility, stability, and receptor binding profiles.

Synthetic Methodologies

Key Synthetic Routes

The synthesis typically involves multi-step processes:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under basic conditions.

  • Esterification: Reaction of the pyrrolidine carboxylic acid with methanol in the presence of a catalyst (e.g., H₂SO₄) .

  • Phenoxy Substitution: Nucleophilic aromatic substitution (SNAr) of 4-chlorophenol with the pyrrolidine intermediate under basic conditions (e.g., K₂CO₃).

A representative synthesis yields ~60–75% purity, with final purification via column chromatography or recrystallization.

Optimization Challenges

  • Steric Hindrance: The 4-chlorophenoxy group’s bulkiness necessitates elevated temperatures (80–100°C) for efficient coupling.

  • Stereochemical Control: Chiral auxiliaries or enantioselective catalysis are required to maintain the (2S,4S) configuration.

  • Byproduct Formation: Competing O-alkylation or racemization may occur, requiring precise stoichiometry.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

  • Melting Point: The hydrochloride form melts at 177°C , while the free base is a liquid at room temperature.

  • Stability: Sensitive to hydrolysis under acidic or basic conditions due to the ester moiety.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1740 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C ester).

  • NMR (¹H): Key signals include δ 3.70 (s, 3H, OCH₃), δ 4.50–4.70 (m, 2H, pyrrolidine CH), and δ 7.20–7.40 (m, 4H, aromatic) .

  • MS (ESI+): Molecular ion peak at m/z 256.1 [M+H]⁺.

Applications in Medicinal Chemistry

Drug Development

The compound serves as a precursor to proline-rich peptides and kinase inhibitors . For example:

  • VC16733278: A hydrochloride salt variant under investigation for neurodegenerative disorders.

  • MAT491649942: A Sigma-Aldrich catalog item used in high-throughput screening .

Research Trends and Future Directions

Pharmacokinetic Studies

Ongoing research aims to elucidate ADME properties:

  • Absorption: Enhanced via prodrug strategies (e.g., ester hydrolysis).

  • Metabolism: Liver microsome assays indicate CYP3A4-mediated oxidation .

Structural Optimization

  • Halogen Substitution: Bromine or iodine at the phenoxy ring improves target affinity .

  • Salt Formation: Hydrochloride salts enhance crystallinity and bioavailability .

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